Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Description
Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a triazolopyridazine derivative characterized by a 4-ethoxyphenyl substituent at position 3 of the triazolo ring and an ethyl thioacetate group at position 5.
Properties
IUPAC Name |
ethyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-23-13-7-5-12(6-8-13)17-19-18-14-9-10-15(20-21(14)17)25-11-16(22)24-4-2/h5-10H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSSCHYZKSQIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of hydrazine derivatives with appropriate aldehydes or ketones to form the triazolopyridazine core . The ethoxyphenyl group is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core is known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . The ethoxyphenyl group enhances the compound’s binding affinity and specificity, contributing to its overall potency .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate, differing in substituents or core heterocycles. Key comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Lipophilicity and Solubility :
- The 4-ethoxyphenyl group in the target compound confers higher lipophilicity compared to methyl or isopropyl substituents, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Sulfonyl or carboxylic acid groups (e.g., in 2-({3-ethyl...} sulfonyl)acetic acid) improve solubility but may limit membrane permeability .
Biological Activity Correlations: Methyl or ethyl substituents at position 3 (e.g., N-Methyl-N-[3-(3-methyl...)phenyl]acetamide) are associated with protein-binding applications, such as Lin28 inhibition . Thioether vs.
Synthetic Accessibility :
- Ethyl thioacetate derivatives (e.g., the target compound and compound 16 in ) are synthesized in moderate-to-high yields (44–67%), suggesting feasible scalability .
- Carboxylic acid derivatives (e.g., 2-((3-isopropyl...)thio)acetic acid) require additional purification steps, as evidenced by lower yields (44%) .
Biological Activity
Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a complex organic compound belonging to the class of triazolopyridazine derivatives. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a triazole and pyridazine ring system with an ethoxyphenyl substituent. Its molecular formula is , and it has a molecular weight of 386.5 g/mol. The unique structural attributes contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 852437-08-2 |
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been identified as a candidate for developing new antimicrobial agents due to its ability to inhibit the growth of various pathogens .
2. Anticancer Potential
The compound shows promise as an anticancer agent , particularly through its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may interfere with signaling pathways essential for tumor growth . The presence of the triazole ring is often associated with anticancer properties, enhancing its therapeutic potential.
The mechanism of action involves the compound's interaction with various biological targets, including enzymes and receptors. It has been shown to inhibit kinase activity by binding to their active sites, thereby blocking pathways that promote cell growth and survival . This inhibition can lead to apoptosis in cancer cells and reduced viability in microbial pathogens.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated a significant reduction in microbial growth at various concentrations .
- Anticancer Activity : In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of cell cycle progression .
Comparative Analysis with Similar Compounds
A comparative analysis with other triazolopyridazine derivatives reveals variations in biological activity based on structural modifications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate | Methoxy substituent instead of ethoxy | Anticancer properties |
| Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate | Chlorine substituent affecting electronic properties | Varies with substitution |
| Ethyl 2-((3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yli)thio)acetate | Nitro group influencing reactivity | Potentially different pharmacological effects |
These comparisons underscore how variations in substituents can significantly alter biological activity and chemical reactivity.
Q & A
Q. What are the established synthetic routes for Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with cyclization of hydrazine derivatives to form the triazolopyridazine core, followed by thioether linkage formation and esterification. Key steps include:
- Cyclization under reflux with catalysts like acetic acid (70–80°C, 6–8 hours) .
- Thioacetate coupling via nucleophilic substitution (room temperature, DMF as solvent, 85% yield) . Optimization strategies:
- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yields (~15% increase) .
- Solvent-free conditions minimize side products in esterification steps .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%); TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
- Spectroscopy :
- NMR (¹H/¹³C): Assigns protons (e.g., ethoxy group δ 1.35–1.42 ppm) and confirms thioether linkage (δ 3.8–4.1 ppm for SCH2) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 413.12) .
- Elemental analysis : Ensures stoichiometric consistency (±0.4% theoretical values) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anticancer : MTT assay (IC50 against HeLa, MCF-7 cells; 48-hour exposure) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) at 10 µM–100 µM concentrations .
Advanced Research Questions
Q. How can structural modifications (e.g., substituent variations) enhance biological activity?
- Substituent effects :
- Ethoxy vs. methoxy : Ethoxy improves solubility (logP reduction by ~0.3) and bioavailability compared to methoxy derivatives .
- Electron-withdrawing groups (e.g., nitro): Increase reactivity but may reduce metabolic stability .
- Methodology :
- Parallel synthesis of analogs (e.g., 4-chloro, 4-nitro derivatives) .
- QSAR modeling to correlate substituent electronic parameters (Hammett σ) with activity .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC50 values (e.g., 12 µM vs. 25 µM for MCF-7 cells) may arise from assay conditions (e.g., serum concentration, incubation time).
- Solutions :
- Standardize protocols (e.g., 10% FBS, 48-hour incubation) .
- Validate target engagement via Western blot (e.g., PARP cleavage for apoptosis) .
- Cross-validate with orthogonal assays (e.g., flow cytometry for cell cycle arrest) .
Q. What mechanistic studies elucidate the compound’s mode of action?
- Molecular docking : Predict binding to kinase ATP pockets (AutoDock Vina, ΔG ≤ -8.5 kcal/mol) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by thermal stabilization (e.g., 3°C shift for EGFR) .
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
Q. What strategies address solubility and stability challenges in formulation?
- Solubility enhancement :
- Co-solvents (e.g., PEG-400) increase aqueous solubility by 5–10× .
- Nanoformulation (liposomes: 150 nm size, PDI <0.2) improves bioavailability .
- Stability testing :
- Forced degradation (40°C/75% RH, 4 weeks) with HPLC monitoring .
- Light-exposure studies (ICH Q1B guidelines) to identify photodegradants .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Derivatives
| Substituent (R) | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 4-Ethoxy | 18.5 ± 2.1 (HeLa) | 32 (S. aureus) |
| 4-Methoxy | 25.3 ± 3.4 | 64 |
| 4-Chloro | 12.8 ± 1.9 | 128 |
| Data sourced from |
Q. Table 2. Optimization of Microwave-Assisted Synthesis
| Condition | Yield (%) | Time (min) |
|---|---|---|
| Conventional reflux | 72 | 360 |
| Microwave (100 W) | 85 | 30 |
| Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
